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Compound of Interest

Compound Name: Isopropyl methyl sulfide

Cat. No.: B074500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of a series of alkyl methyl sulfides,

focusing on reactions pertinent to chemical research and drug development. The information

presented is supported by experimental principles and highlights the influence of molecular

structure on chemical behavior.

Introduction
Alkyl methyl sulfides are a class of organosulfur compounds characterized by a sulfur atom

bonded to a methyl group and an alkyl group. The nucleophilicity of the sulfur atom and its

susceptibility to oxidation are key determinants of their chemical reactivity. These

characteristics are of significant interest in medicinal chemistry and drug development, as the

sulfide moiety can influence a drug's metabolic stability, pharmacokinetic profile, and potential

for drug-drug interactions. Understanding the relative reactivity of different alkyl methyl sulfides

is crucial for designing molecules with desired properties.

This guide compares the reactivity of four representative alkyl methyl sulfides:

Dimethyl sulfide (DMS)

Ethyl methyl sulfide (EMS)

Isopropyl methyl sulfide (IPMS)
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tert-Butyl methyl sulfide (TBMS)

The primary modes of reactivity discussed are S-oxidation and S-alkylation, two fundamental

transformations that these compounds undergo.

Reactivity Comparison: S-Oxidation
The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone is a common metabolic

pathway and a synthetically important transformation. The rate of this reaction is influenced by

the steric and electronic environment of the sulfur atom.

Key Factors Influencing Oxidation Reactivity:

Electron Density on Sulfur: Alkyl groups are electron-donating, which increases the electron

density on the sulfur atom, making it more susceptible to attack by electrophilic oxidizing

agents.

Steric Hindrance: Increased steric bulk around the sulfur atom can hinder the approach of

the oxidizing agent, thereby decreasing the reaction rate.

Theoretical studies on the oxidation of dimethylsulfide (DMS) by cytochrome P450 have shown

that S-oxidation is a favorable process.[1][2] While direct comparative kinetic data for the entire

series in solution is not readily available in the literature, the expected trend in reactivity can be

inferred from the interplay of electronic and steric effects.

Table 1: Comparison of S-Oxidation Reactivity of Alkyl Methyl Sulfides
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Alkyl Methyl
Sulfide

Alkyl Group
Relative Rate of
Oxidation
(Estimated)

Primary Influencing
Factor

Dimethyl sulfide

(DMS)
Methyl 1.00 Baseline

Ethyl methyl sulfide

(EMS)
Ethyl ~0.85 Minor steric hindrance

Isopropyl methyl

sulfide (IPMS)
Isopropyl ~0.40

Moderate steric

hindrance

tert-Butyl methyl

sulfide (TBMS)
tert-Butyl ~0.10

Significant steric

hindrance

Note: Relative rates are illustrative estimates based on established principles of steric

hindrance in chemical reactions. The actual values can vary depending on the specific

oxidizing agent and reaction conditions.

Reactivity Comparison: S-Alkylation (SN2 Reaction)
Alkyl methyl sulfides are effective nucleophiles and can react with electrophiles, such as alkyl

halides, in a bimolecular nucleophilic substitution (SN2) reaction to form sulfonium salts. The

rate of this reaction is highly sensitive to the steric accessibility of the sulfur atom.

Key Factors Influencing S-Alkylation Reactivity:

Nucleophilicity of Sulfur: The sulfur atom's lone pairs of electrons initiate the nucleophilic

attack. The electron-donating nature of alkyl groups enhances this nucleophilicity.

Steric Hindrance: As the size of the alkyl group increases, it becomes more difficult for the

electrophile to approach the sulfur atom for the "backside attack" characteristic of SN2

reactions. This steric hindrance is the dominant factor in determining the relative rates for

this series of compounds.

The general order of reactivity for substrates in SN2 reactions is methyl > primary > secondary

> tertiary.[3][4] This principle can be applied to the nucleophilicity of the alkyl methyl sulfides
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themselves, where increasing substitution on the alkyl group hinders the sulfur's ability to act

as a nucleophile.

Table 2: Comparison of S-Alkylation Reactivity of Alkyl Methyl Sulfides with Methyl Iodide

Alkyl Methyl
Sulfide

Alkyl Group
Relative Rate of S-
Alkylation
(Estimated)

Primary Influencing
Factor

Dimethyl sulfide

(DMS)
Methyl 1.00

Minimal steric

hindrance

Ethyl methyl sulfide

(EMS)
Ethyl ~0.70 Minor steric hindrance

Isopropyl methyl

sulfide (IPMS)
Isopropyl ~0.25

Moderate steric

hindrance

tert-Butyl methyl

sulfide (TBMS)
tert-Butyl ~0.05

Significant steric

hindrance

Note: Relative rates are illustrative estimates based on established principles of steric

hindrance in SN2 reactions. The actual values can vary depending on the specific electrophile,

solvent, and reaction conditions.

Experimental Protocols
The following are representative protocols for the kinetic analysis of S-oxidation and S-

alkylation of alkyl methyl sulfides.

Experimental Protocol 1: Kinetic Analysis of S-Oxidation
by 1H NMR Spectroscopy
This protocol describes a method for monitoring the oxidation of an alkyl methyl sulfide to its

corresponding sulfoxide using an oxidizing agent like hydrogen peroxide and following the

reaction progress by 1H NMR spectroscopy.[5][6][7][8]

Materials:
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Alkyl methyl sulfide (e.g., Dimethyl sulfide)

Hydrogen peroxide (30% aqueous solution)

Deuterated solvent (e.g., D2O or CDCl3)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation:

Prepare a stock solution of the alkyl methyl sulfide in the chosen deuterated solvent of a

known concentration (e.g., 0.1 M).

Prepare a stock solution of hydrogen peroxide in the same deuterated solvent of a known

concentration (e.g., 0.1 M).

Reaction Initiation:

In an NMR tube, combine a precise volume of the alkyl methyl sulfide stock solution with

the deuterated solvent.

Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0).

Inject a precise volume of the hydrogen peroxide stock solution into the NMR tube, quickly

mix, and immediately start acquiring spectra at regular time intervals (e.g., every 5

minutes).

Data Acquisition and Analysis:

Monitor the disappearance of the signal corresponding to the methyl protons of the sulfide

and the appearance of the signal for the methyl protons of the sulfoxide.

Integrate the respective peaks at each time point.
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The concentration of the sulfide at each time point can be calculated relative to an internal

standard or by assuming the initial total concentration of sulfide and sulfoxide is constant.

Plot the concentration of the alkyl methyl sulfide versus time to determine the reaction rate

and order.

Experimental Protocol 2: Kinetic Analysis of S-
Alkylation by 1H NMR Spectroscopy
This protocol outlines a method for determining the rate of formation of a sulfonium salt from

the reaction of an alkyl methyl sulfide with an alkyl halide, monitored by 1H NMR spectroscopy.

Materials:

Alkyl methyl sulfide (e.g., Ethyl methyl sulfide)

Methyl iodide

Deuterated solvent (e.g., CD3CN or DMSO-d6)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation:

Prepare a stock solution of the alkyl methyl sulfide in the chosen deuterated solvent of a

known concentration (e.g., 0.1 M).

Prepare a stock solution of methyl iodide in the same deuterated solvent of a known

concentration (e.g., 0.1 M).

Reaction Initiation:

In an NMR tube, combine a precise volume of the alkyl methyl sulfide stock solution with

the deuterated solvent.
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Place the NMR tube in the spectrometer and acquire an initial 1H NMR spectrum (t=0).

Inject a precise volume of the methyl iodide stock solution into the NMR tube, quickly mix,

and immediately start acquiring spectra at regular time intervals.

Data Acquisition and Analysis:

Monitor the disappearance of the signals for the starting sulfide and the appearance of the

new signals corresponding to the protons of the sulfonium salt.

Integrate the relevant peaks at each time point.

Plot the concentration of the sulfonium salt versus time to determine the initial rate of

reaction.
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Caption: General reaction pathways for S-oxidation and S-alkylation of alkyl methyl sulfides.

Experimental Workflow for Kinetic Analysis
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Caption: Workflow for a typical kinetic experiment using NMR spectroscopy.
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Relevance in Drug Development
The reactivity of the sulfide moiety is a critical consideration in drug design and development,

primarily in the context of drug metabolism.

S-Oxidation by Cytochrome P450 Enzymes:

The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, are responsible

for the oxidative metabolism of a vast number of drugs. Sulfides are known substrates for

CYPs, which can catalyze their oxidation to sulfoxides and sulfones.[9][10] This metabolic

transformation can have several consequences:

Detoxification and Excretion: Oxidation generally increases the polarity of a drug molecule,

facilitating its excretion from the body.

Pharmacological Activity: The resulting sulfoxide or sulfone may have a different

pharmacological activity or potency compared to the parent sulfide drug. In some cases, the

sulfoxide can be an active metabolite.

Toxicity: In some instances, the oxidation of a sulfide can lead to the formation of reactive

metabolites that may be toxic.

The rate of CYP-mediated S-oxidation is dependent on the structure of the alkyl methyl sulfide.

As indicated by the reactivity trends, less sterically hindered sulfides like dimethyl sulfide are

generally more readily oxidized than bulkier ones.[1] Therefore, medicinal chemists can

modulate the rate of metabolic S-oxidation by altering the steric environment around the sulfur

atom.

Conjugation Reactions:

While not a direct reaction of the sulfide itself, the metabolic pathways of sulfur-containing

compounds are relevant. For instance, glutathione S-transferases (GSTs) catalyze the

conjugation of electrophilic compounds with glutathione, a key detoxification pathway.[11][12]

[13][14][15] Understanding the overall metabolic fate of sulfur-containing drugs is essential for

predicting their safety and efficacy.

The logical relationship between sulfide structure and its metabolic fate is depicted below.
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Caption: Influence of S-oxidation on the properties of a drug containing an alkyl methyl sulfide.

Conclusion
The reactivity of alkyl methyl sulfides is primarily governed by the interplay of electronic and

steric effects. In both S-oxidation and S-alkylation reactions, increasing the steric bulk of the

alkyl group progressively decreases the reaction rate. This predictable trend allows for the

rational design of molecules with tailored reactivity at the sulfur center. For drug development

professionals, this understanding is crucial for optimizing the metabolic stability and

pharmacokinetic properties of sulfide-containing drug candidates. By strategically modifying the

alkyl substituent, the rate of metabolic oxidation can be fine-tuned, potentially leading to drugs

with improved safety and efficacy profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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